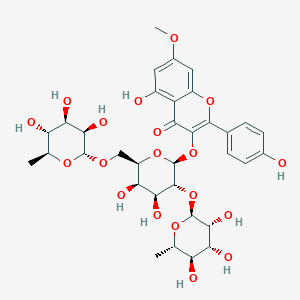

Oxytroflavoside G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Oxitroflavosido G es un compuesto de flavonoide glucósido aislado de plantas como Magnolia utilis . Pertenece a un grupo de fitoquímicos conocidos por sus diversas funciones biológicas y papeles significativos en las plantas. Este compuesto ha sido estudiado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antioxidantes .

Métodos De Preparación

El Oxitroflavosido G se puede aislar de fuentes vegetales utilizando técnicas de cromatografía preparativa. Un método eficiente implica el uso de cromatografía preparativa 2D con una columna preparativa ODS C18 para la primera dimensión y una columna preparativa XCharge C18 para la segunda dimensión . Este método permite la separación de oxitroflavosidos con alta pureza. Los métodos de producción industrial suelen implicar la extracción de materiales vegetales seguida de la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

El Oxitroflavosido G experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados alcohólicos .

Aplicaciones Científicas De Investigación

El Oxitroflavosido G ha sido ampliamente estudiado por sus aplicaciones de investigación científica. En química, sirve como compuesto modelo para estudiar los flavonoides glucósidos y sus propiedades. En biología y medicina, ha demostrado potencial como agente antiinflamatorio y antioxidante, convirtiéndolo en un candidato para el desarrollo de agentes terapéuticos para afecciones como la inflamación y el estrés oxidativo . Además, tiene aplicaciones en la industria farmacéutica para el control de calidad de plantas medicinales .

Mecanismo De Acción

El mecanismo de acción del Oxitroflavosido G implica su interacción con objetivos moleculares y vías relacionadas con la inflamación y el estrés oxidativo. Ejerce sus efectos inhibiendo el estrés oxidativo y las respuestas posteriores relacionadas, incluyendo las enfermedades inflamatorias . Las propiedades antioxidantes del compuesto ayudan a neutralizar los radicales libres, previniendo el daño celular y reduciendo la inflamación .

Comparación Con Compuestos Similares

El Oxitroflavosido G es similar a otros flavonoides glucósidos como los oxitroflavosidos A, B, C, D y F . Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas específicas y potenciales terapéuticos. Por ejemplo, el oxitroflavosido A se ha destacado por sus significativas propiedades antioxidantes . La singularidad del Oxitroflavosido G reside en su estructura molecular específica y las actividades biológicas particulares que exhibe, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

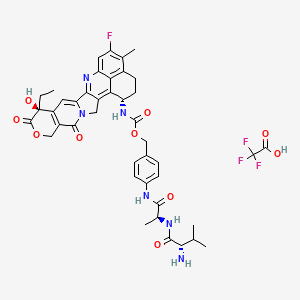

Fórmula molecular |

C34H42O19 |

|---|---|

Peso molecular |

754.7 g/mol |

Nombre IUPAC |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1 |

Clave InChI |

JGDLCWFCXJLERP-DMXBUQNHSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)

![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)

![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)